4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
Description
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a piperazine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) group at the 4-position, methyl groups at the 2- and 6-positions, and a propionyl (propanoyl) substituent at the 1-position.
Properties
IUPAC Name |
1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNWDOXWGBBLO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-01-7 | |
| Record name | Piperazine, 4-cinnamyl-2,6-dimethyl-1-propionyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylpiperazine and cinnamyl chloride.
Nucleophilic Substitution: The reaction between 2,6-dimethylpiperazine and cinnamyl chloride is carried out under basic conditions to form the intermediate product.
Acylation: The intermediate product is then subjected to acylation using propionyl chloride in the presence of a base, such as triethylamine, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted piperazine derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C18H26N2O
- Molecular Weight : 286.42 g/mol
- IUPAC Name : 1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one
Medicinal Chemistry
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is studied for its pharmacological properties. Its unique structure allows it to serve as a scaffold for drug development targeting various biological pathways. Research indicates potential interactions with opioid receptors, which may lead to analgesic effects similar to those of established opioids but with distinct pharmacological profiles .
Case Study: Opioid Receptor Interaction
Research has shown that compounds similar to this compound exhibit varying degrees of potency at μ-opioid receptors. For instance, studies involving related acyl piperazines indicated significant analgesic effects and potential for dependence in animal models .
Biological Research
The compound is also investigated for its interactions with biological targets such as enzymes and receptors. The presence of the cinnamyl group enhances hydrophobic interactions, potentially improving binding affinity to target sites .
Materials Science
In materials science, this compound is explored for its potential use in synthesizing novel materials with unique properties. Its chemical structure may contribute to the development of advanced polymers or composites with enhanced mechanical or thermal stability.
Industrial Applications
The compound may serve as an intermediate in the production of other chemicals or as a catalyst in various industrial processes. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic applications.
Toxicological Profile
Recent studies have focused on the toxicological aspects of this compound. Predictive models indicate potential risks associated with its use, including organ-specific toxicity and genotoxicity concerns. For example:
| Toxicity Endpoint | Probability (%) | Comments |
|---|---|---|
| Lung Toxicity | 61% | High likelihood based on structural fragments |
| Cardiovascular Risks | 58% | Potential adverse effects noted |
| Renal Toxicity | 56% | Significant risk identified |
| Genetic Toxicity | Low to Moderate | Mixed results from Ames test predictions |
These findings underscore the importance of comprehensive toxicological assessments when considering the compound for therapeutic applications .
Mechanism of Action
The mechanism of action of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The propionyl group may enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Impact of Structural Rigidity
- Bridged Piperazines () :
Bridged piperazine analogues of GBR 12909 (e.g., compound 7, DAT IC50 = 8.0 nM) exhibit enhanced dopamine transporter (DAT) affinity due to reduced conformational flexibility. The target compound’s cinnamyl chain introduces flexibility, which may trade off binding potency for improved pharmacokinetic properties like metabolic stability .
Receptor Selectivity and Pharmacokinetics
- CCR5 Antagonists () :
Sch-350634, a piperazine-based CCR5 antagonist, achieves oral bioavailability across species due to its trifluoromethylphenyl and pyridinylcarbonyl substituents. The target compound’s propionyl group may reduce first-pass metabolism compared to bulkier aryl groups, though direct comparisons require further study .
Steric and Electronic Effects
- This contrasts with 1-(4-chlorophenyl)piperazine (), where a planar aryl group may facilitate unintended receptor binding .
Comparative Data Table
*Estimated based on substituent contributions.
Key Research Findings
- Cinnamyl vs. Aryl Substituents : Piperazines with extended aromatic groups (e.g., cinnamyl) show improved membrane permeability compared to halogenated aryl derivatives but may sacrifice receptor specificity .
- Propionyl vs. Acetamide Groups : The propionyl moiety in the target compound may enhance metabolic stability compared to acetamide derivatives (), which are prone to hydrolysis .
Biological Activity
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural components: a cinnamyl group, dimethyl substitutions, and a propionyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethylpiperazine with cinnamyl chloride under basic conditions, followed by acylation with propionyl chloride. The overall reaction can be summarized as follows:
-
Nucleophilic Substitution :
- Reactants : 2,6-dimethylpiperazine + cinnamyl chloride
- Conditions : Basic medium
-
Acylation :
- Reactants : Intermediate product + propionyl chloride
- Conditions : Presence of a base (e.g., triethylamine)
This synthetic route highlights the compound's complexity and the importance of each functional group in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cinnamyl group enhances hydrophobic interactions, while the piperazine ring facilitates polar interactions. This combination is believed to modulate the activity of specific biological pathways, potentially leading to therapeutic effects in conditions such as obesity and metabolic disorders through its role as a melanocortin receptor agonist .
Pharmacological Applications
Research indicates that this compound may serve as a scaffold for drug development due to its pharmacological properties. Notably, it has been studied for:
- Melanocortin Receptor Agonism : Exhibiting selective action on the melanocortin-4 receptor (MC-4R), which is crucial in regulating appetite and energy expenditure. This property suggests potential applications in treating obesity and related metabolic disorders .
- Antimicrobial Activity : Preliminary studies have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies :
- Animal Models :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,6-Dimethylpiperazine | Lacks cinnamyl and propionyl groups | Limited pharmacological activity |
| 4-Cinnamylpiperazine | Lacks dimethyl and propionyl groups | Moderate receptor interaction |
| 1-Propionylpiperazine | Lacks cinnamyl and dimethyl groups | Reduced bioactivity compared to 4-Cinnamyl derivative |
The unique combination of functional groups in this compound distinguishes it from other piperazine derivatives, enhancing its biological activity and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, piperazine derivatives are often functionalized using propionyl chloride under inert conditions (e.g., nitrogen atmosphere) with aprotic solvents like DMF . Purification typically involves column chromatography (e.g., 10% methanol/0.1% ammonium in normal phase) . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight confirmation. Cross-reference melting points (e.g., 278–279°C for related piperazines ) and compare with theoretical values.
Q. How should researchers handle safety risks associated with this compound in laboratory settings?
- Methodological Answer : Based on structurally similar piperazines, this compound likely exhibits skin/eye irritation (Category 2 hazards ). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood with HEPA filters to minimize inhalation risks. Store in airtight containers at 2–8°C, away from oxidizers . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines .
Q. What are the key physicochemical properties to prioritize during initial characterization?
- Methodological Answer : Prioritize:
- Solubility : Test in DMSO (common solvent for bioassays) and aqueous buffers (pH 4–8) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- LogP : Calculate via reverse-phase HPLC (C18 column) or software tools like MarvinSketch .
- Thermal properties : DSC for melting points and TGA for decomposition thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying cinnamyl substituents (e.g., halogenated or methoxy groups) .
- Biological assays : Test against target enzymes (e.g., carbonic anhydrase isoforms or phosphodiesterases ) using fluorometric or colorimetric assays.
- Computational modeling : Dock optimized structures into target active sites (e.g., AutoDock Vina) to correlate binding energies with IC50 values .
- Data normalization : Use positive controls (e.g., acetazolamide for carbonic anhydrase ) to validate assay conditions.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source analysis : Compare compound purity (e.g., batch-specific certificates of analysis ), solvent effects (DMSO vs. saline), and cell line viability (e.g., HEK-293 vs. HepG2 ).
- Dose-response curves : Replicate studies with ≥10 concentration points and calculate Hill slopes to assess cooperativity .
- Meta-analysis : Apply tools like RevMan to aggregate data from peer-reviewed studies, excluding outliers with Grubbs’ test (α = 0.05) .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- Metabolism prediction : Use SwissADME or P450 reactivity models to identify likely Phase I/II modifications (e.g., N-dealkylation or glucuronidation) .
- Toxicity screening : Run ProTox-II for hepatotoxicity alerts and Ames test simulations .
- In vitro validation : Incubate with microsomal enzymes (e.g., human liver S9 fraction) and monitor metabolites via UPLC-QTOF .
Experimental Design & Data Analysis
Q. What statistical frameworks are appropriate for dose-dependent bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to derive EC50/IC50 .
- Error handling : Report 95% confidence intervals and use replicates (n ≥ 3) to calculate SEM.
- Multiplicity correction : Apply Tukey’s HSD for post-hoc comparisons in ANOVA .
Q. How can researchers optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- DoE approach : Use a Box-Behnken design to vary temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KH vs. NaH ).
- Byproduct tracking : Monitor reactions with TLC (silica GF254) and GC-MS for volatile impurities .
- Scale-up protocols : Maintain Reynold’s number >10,000 for efficient mixing in batch reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
